N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide
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Overview
Description
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with benzoyl and benzenesulfonyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The benzoylated piperazine is further reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.
Coupling with 4-Methylbenzamide: The final step involves coupling the intermediate with 4-methylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Benzoylpiperazin-1-YL)-2-oxo-1-(phenylsulfonyl)ethyl]-4-methylbenzamide
- N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Uniqueness
N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20-12-14-21(15-13-20)24(31)28-25(36(34,35)23-10-6-3-7-11-23)27(33)30-18-16-29(17-19-30)26(32)22-8-4-2-5-9-22/h2-15,25H,16-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEMDQQGJOYHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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